![molecular formula C16H14F3N5 B5635030 N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)
N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures related to N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine, often involves reactions of hydroxymethyl pyrazole derivatives with primary amines. These processes are characterized by the use of spectroscopic methods such as FT-IR, UV–visible, and proton NMR for structural identification. Microwave irradiation has also been employed in the synthesis of related pyrimidine-pyrazole compounds, showcasing an efficient and eco-friendly method that yields a wide range of functionalized products (Titi et al., 2020); (Deohate & Palaspagar, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated through single-crystal X-ray diffraction, revealing intricate details like bond angles, plane distortions, and intramolecular interactions. These analyses often show that the nitrogen and oxygen atoms are in-plane with the aromatic ring, while the aminomethyl chain forms a second plane, leading to a distinct angular geometry between these planes (Murugavel et al., 2014).
Chemical Reactions and Properties
Compounds of this nature undergo a variety of chemical reactions, including cyclocondensation and N-alkylation, to form a diverse array of derivatives with potential biological activities. The use of p-toluenesulfonic acid in ethanol under specific conditions has been reported to facilitate such transformations, highlighting the versatility and reactivity of the pyrimidin-4-amine framework (Jadhav et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in various fields. Computational methods like Density Functional Theory (DFT) are often employed to predict these properties, providing insights into their behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, potential sites for functionalization, and interaction with biomolecules, are essential for understanding the utility of these compounds in medicinal chemistry. Studies involving DFT and other computational chemistry techniques help in mapping the electron density and predicting the sites of chemical reactivity, which are vital for their application as pharmaceutical agents.
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 hazard symbol, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The compound has shown promising results in inhibiting various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . Therefore, it has potential for further development and application in cancer treatment.
properties
IUPAC Name |
N-methyl-N-[(3-pyrazol-1-ylphenyl)methyl]-2-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5/c1-23(14-6-8-20-15(22-14)16(17,18)19)11-12-4-2-5-13(10-12)24-9-3-7-21-24/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGYMKFOLPMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N2C=CC=N2)C3=NC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.